molecular formula C₃₂H₃₆ClN₅O₃ B1663280 [6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride CAS No. 908601-49-0

[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride

Cat. No. B1663280
M. Wt: 574.1 g/mol
InChI Key: VPWVEPYFVFBHQR-XKFLBXONSA-N
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Description

SB-616234A is a selective and orally bioavailable 5-HT1B receptor antagonist, with anxiolytic and antidepressant activity.

Scientific Research Applications

Neuropharmacology and Mental Health

A key application of this compound is in neuropharmacology, particularly for the treatment of affective disorders such as anxiety and depression. The compound, identified as SB-616234-A, acts as a selective and orally bioavailable 5-HT1B receptor antagonist. Studies have shown that it can reverse certain induced conditions in guinea pigs and exhibit antidepressant- and anxiolytic-like effects in various models and species. This suggests its potential therapeutic efficacy in treating affective disorders (Dawson et al., 2006).

Antibacterial Applications

The compound demonstrates significance in antibacterial research. A related study on novel derivatives highlighted their in vitro antibacterial activity against various bacterial strains. Compounds with similar structures have shown significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, indicating their potential in developing new antibacterial agents (Rai et al., 2010).

Supramolecular Chemistry

The compound also plays a role in the study of non-covalent interactions in supramolecular chemistry. Investigations into the crystal packing of derivatives containing the 1,2,4-oxadiazol moiety have been conducted. These studies are crucial for understanding the functional role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures, providing insights into the design of molecular materials (Sharma et al., 2019).

Anticonvulsant Research

The compound and its derivatives have been explored for anticonvulsant activities. Research in this area focuses on developing novel compounds based on pharmacophoric models to meet structural requirements necessary for anticonvulsant activity. This contributes to the broader understanding and potential development of new treatments for convulsive disorders (Rajak et al., 2010).

Antioxidant and Antimicrobial Activities

Research on derivatives of the compound has demonstrated their potential in antioxidant and antimicrobial activities. This includes the investigation of various synthesized compounds for their ability to act as scavengers of free radicals and their effectiveness against specific bacterial and fungal strains, contributing to the field of pharmaceutical chemistry (Bassyouni et al., 2012).

properties

IUPAC Name

[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWVEPYFVFBHQR-XKFLBXONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11685613

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Reactant of Route 3
[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Reactant of Route 4
[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Reactant of Route 5
Reactant of Route 5
[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Reactant of Route 6
Reactant of Route 6
[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride

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